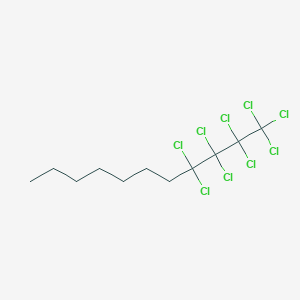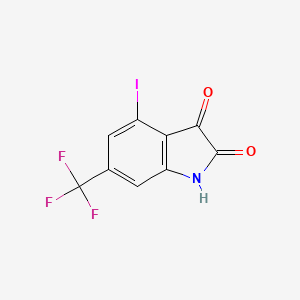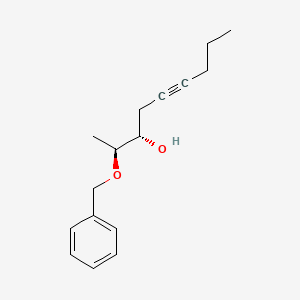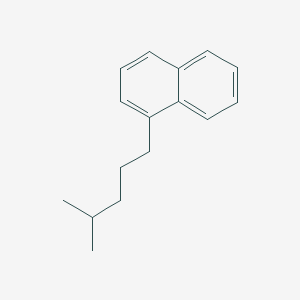![molecular formula C13H25ClSi B14260588 Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- CAS No. 161371-72-8](/img/structure/B14260588.png)
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is a specialized organosilicon compound It features a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- typically involves the reaction of a chlorosilane with an appropriate organic substrate. One common method involves the reaction of chlorodimethylsilane with 1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as distillation or chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: Reaction with water can lead to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various organosilicon compounds can be formed.
Oxidation Products: Silanols and other oxidized derivatives.
Hydrolysis Products: Silanols and hydrochloric acid.
Aplicaciones Científicas De Investigación
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a surface modifier for various substrates.
Mecanismo De Acción
The mechanism of action of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- involves its ability to form strong bonds with other atoms, particularly carbon and oxygen. This allows it to act as a versatile building block in organic synthesis. The silicon-chlorine bond is particularly reactive, making it suitable for various substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chlorodimethylsilane: A simpler compound with similar reactivity but lacking the complex organic substituent.
Trimethylsilyl Chloride: Another chlorosilane with three methyl groups instead of the complex organic group.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.
Uniqueness
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is unique due to its complex organic substituent, which imparts specific properties and reactivity. This makes it particularly useful in applications where tailored reactivity and functionality are required.
Propiedades
Número CAS |
161371-72-8 |
|---|---|
Fórmula molecular |
C13H25ClSi |
Peso molecular |
244.87 g/mol |
Nombre IUPAC |
chloro-(1-cyclopent-3-en-1-yl-3,3-dimethylbutyl)-dimethylsilane |
InChI |
InChI=1S/C13H25ClSi/c1-13(2,3)10-12(15(4,5)14)11-8-6-7-9-11/h6-7,11-12H,8-10H2,1-5H3 |
Clave InChI |
XRTSJZOQKARPOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C1CC=CC1)[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
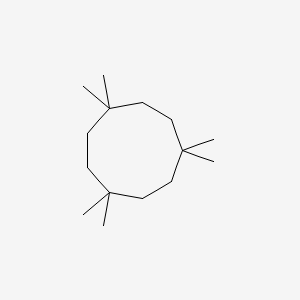
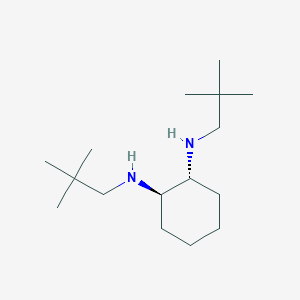

![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
